3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile
Overview
Description
3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile, also known as DCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile is not fully understood, but it is thought to involve the inhibition of specific enzymes and the modulation of gene expression. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and regulation. This compound has also been shown to modulate the expression of specific genes, including those involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDACs, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer and viral infections. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on specific biological processes.
Scientific Research Applications
3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to inhibit the activity of certain enzymes and to modulate the expression of specific genes.
properties
IUPAC Name |
3-[2-[(2,4-dichlorophenoxy)methyl]benzimidazol-1-yl]propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-12-6-7-16(13(19)10-12)23-11-17-21-14-4-1-2-5-15(14)22(17)9-3-8-20/h1-2,4-7,10H,3,9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPBSMWBNNNOGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC#N)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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